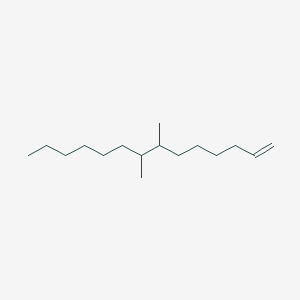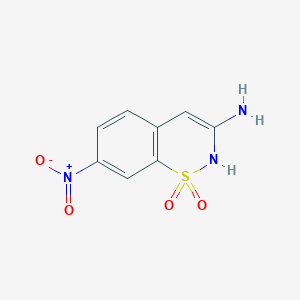![molecular formula C14H19NO3 B14295140 2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate CAS No. 113102-37-7](/img/structure/B14295140.png)
2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate is a chemical compound that belongs to the carbamate family It is characterized by the presence of a phenyl group attached to a butylcarbamate moiety through a prop-1-en-2-yl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate typically involves the reaction of phenol with prop-1-en-2-yl chloride to form 2-[(Prop-1-en-2-yl)oxy]phenol. This intermediate is then reacted with butyl isocyanate to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether linkage and the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through distillation or recrystallization to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the formulation of coatings, adhesives, or other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes.
Comparison with Similar Compounds
Similar Compounds
Iodopropynyl butylcarbamate: A related compound with antifungal properties used in paints and coatings.
Phenyl butylcarbamate: Lacks the prop-1-en-2-yl ether linkage but shares similar chemical properties.
Uniqueness
2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate is unique due to the presence of the prop-1-en-2-yl ether linkage, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
113102-37-7 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(2-prop-1-en-2-yloxyphenyl) N-butylcarbamate |
InChI |
InChI=1S/C14H19NO3/c1-4-5-10-15-14(16)18-13-9-7-6-8-12(13)17-11(2)3/h6-9H,2,4-5,10H2,1,3H3,(H,15,16) |
InChI Key |
DQPHQTASZIWUJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1=CC=CC=C1OC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


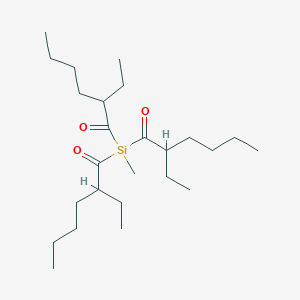

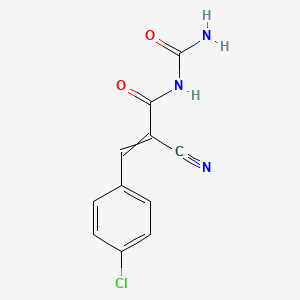
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
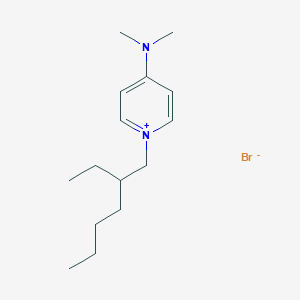
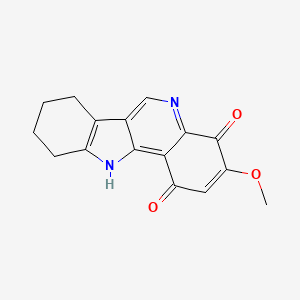


![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
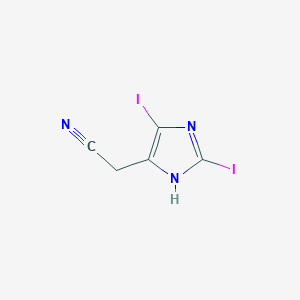
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)

